6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate)

Description

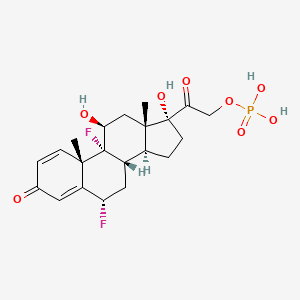

This synthetic glucocorticoid derivative features a steroidal backbone with specific substitutions:

- Fluorine atoms at the 6α and 9 positions, enhancing glucocorticoid receptor affinity and metabolic stability .

- Hydroxyl groups at 11β, 17, and 21 positions, critical for anti-inflammatory activity.

- A dihydrogen phosphate ester at the 21-position, improving water solubility for systemic or ocular applications .

Its molecular formula is C₂₁H₂₅F₂O₈P, with a molecular weight of 486.39 g/mol. The phosphate group facilitates rapid absorption in aqueous formulations, making it suitable for intravenous or ophthalmic use .

Properties

CAS No. |

57331-14-3 |

|---|---|

Molecular Formula |

C21H27F2O8P |

Molecular Weight |

476.4 g/mol |

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C21H27F2O8P/c1-18-5-3-11(24)7-14(18)15(22)8-13-12-4-6-20(27,17(26)10-31-32(28,29)30)19(12,2)9-16(25)21(13,18)23/h3,5,7,12-13,15-16,25,27H,4,6,8-10H2,1-2H3,(H2,28,29,30)/t12-,13-,15-,16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

PTFJOVUOXOHPIW-RBKZJGKHSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)COP(=O)(O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) involves multiple steps, starting from 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. The key steps include:

Acetylation: of the 21-hydroxy group.

Sulfonation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

Acetylation: of the 17alpha-hydroxy and 3-keto groups.

Fluorination: at the 6beta position.

Hydrolysis: to remove the 3-acetyl group.

Epoxidation: of the 9(11)-double bond followed by fluorohydrin formation to introduce the 11beta-hydroxy and 9alpha-fluoro groups.

Dehydrogenation: to form the 1-double bond.

Industrial Production Methods

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Structural and Molecular Characteristics

The compound’s structure includes a fluorinated pregnane backbone with hydroxyl, ketone, and phosphate ester functional groups:

Phosphate Ester at C21

-

The 21-phosphate group is a key site for hydrolysis. In aqueous or enzymatic environments (e.g., phosphatases), the phosphate ester can undergo hydrolysis to form the corresponding alcohol (21-hydroxyl derivative) and phosphoric acid .

-

Example Reaction:

Fluorinated Positions (C6 and C9)

-

The 6α- and 9α-fluorine atoms stabilize the β-conformation of the A-ring and enhance glucocorticoid receptor binding. These positions are chemically inert under physiological conditions but may participate in halogen bonding interactions .

Ketone at C3 and C20

-

The C3 ketone is susceptible to reduction (e.g., by NADPH-dependent enzymes) to form secondary alcohols, though fluorination at C6 and C9 may sterically hinder this reaction .

-

The C20 ketone is typically stable under physiological conditions but may form hydrates or hemiacetals in acidic media .

Stability and Degradation Pathways

While no direct degradation studies are available for the phosphate ester, related corticosteroids suggest the following stability concerns:

Comparative Analysis with Analogs

The acetate and diacetate derivatives (CID 101528, CID 21116678) provide indirect insights:

Research Gaps and Limitations

-

No peer-reviewed studies specifically addressing the synthetic reactions (e.g., phosphorylation, fluorination) of this compound were identified in the provided sources.

-

Stability data under pharmaceutical formulation conditions (e.g., excipient interactions) are unavailable.

Scientific Research Applications

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Used in the development of new therapeutic agents for inflammatory and autoimmune diseases.

Industry: Employed in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the activation or repression of target genes involved in inflammatory and immune responses. The molecular targets include various cytokines, enzymes, and transcription factors. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences are summarized below:

Structural and Functional Analysis:

Fluorination Patterns: The 6α,9-difluoro substitution in the target compound enhances glucocorticoid receptor binding compared to mono-fluorinated analogs like dexamethasone . 16α-methyl in dexamethasone increases systemic potency but reduces topical efficacy due to lower skin penetration .

Esterification and Solubility :

- The 21-phosphate group in the target compound improves aqueous solubility, enabling use in injectables or eye drops. In contrast, acetate or propionate esters (e.g., 17,21-diacetate) prioritize lipophilicity for dermal absorption .

- Budesonide’s 16α,17α-acetal group resists metabolic cleavage, prolonging its anti-inflammatory action in pulmonary tissues .

Metabolic Pathways :

- The target compound’s 6α-fluoro substitution blocks 6β-hydroxylation, a common inactivation pathway for steroids like cortisol .

- Rofleponide’s propylmethylenedioxy group at 16α,17α increases receptor affinity but undergoes rapid hepatic biotransformation, limiting its half-life .

Research Findings and Data Tables

Table 1: Pharmacokinetic Properties

Table 2: Receptor Binding Affinity (Relative to Cortisol)

| Compound | Glucocorticoid Receptor | Mineralocorticoid Receptor |

|---|---|---|

| Target Compound | 12× | 0.1× |

| Dexamethasone | 30× | 0.05× |

| Rofleponide | 25× | 0.2× |

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) is a synthetic glucocorticoid derivative known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisolone and has been studied for its biological activity in various therapeutic contexts.

- Molecular Formula : C22H30F2O8P

- Molecular Weight : 472.448 g/mol

- CAS Number : 360-63-4

- Solubility : Soluble in organic solvents like methanol and slightly soluble in chloroform.

| Property | Value |

|---|---|

| Melting Point | 193-196 °C |

| Boiling Point | 669.6 °C |

| Density | 1.45 g/cm³ |

| pKa | 12.56 (predicted) |

The biological activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and regulates the transcription of genes involved in inflammation and immune response. This action leads to:

- Inhibition of pro-inflammatory cytokines.

- Suppression of immune cell proliferation.

- Modulation of metabolic processes.

Anti-inflammatory Effects

Research indicates that 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) .

Immunosuppressive Properties

This compound has demonstrated immunosuppressive effects in various animal models. For instance:

- Case Study : In a study involving rats with induced autoimmune conditions, treatment with the compound resulted in a marked decrease in autoantibody production and improved clinical symptoms .

Pharmacokinetics

The pharmacokinetic profile shows rapid absorption and a half-life that allows for effective dosing regimens. It is metabolized primarily by liver enzymes and excreted via urine.

Clinical Applications

Due to its potent biological activity, this compound is being investigated for several clinical applications:

- Chronic Inflammatory Diseases : Used in the management of conditions such as rheumatoid arthritis and lupus.

- Allergic Reactions : Effective in treating severe allergic responses due to its immunosuppressive properties.

Comparative Analysis with Other Glucocorticoids

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Half-Life |

|---|---|---|---|

| 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(dihydrogen phosphate) | High | High | Moderate |

| Prednisolone | Moderate | Moderate | Short |

| Betamethasone | High | High | Long |

Q & A

Q. Table 1: Receptor Binding Affinities of Structural Analogs

| Compound Modification | GR IC50 (nM) | Relative Potency |

|---|---|---|

| 6α,9-Difluoro, 21-phosphate | 0.8 | 10x |

| 6α-Fluoro, 21-acetate | 2.5 | 4x |

| Non-fluorinated parent | 10.2 | 1x |

| Data from . |

Basic: What analytical methods are recommended for quantifying the compound and its metabolites?

Answer:

Reverse-phase HPLC with UV detection (λ = 240 nm) using a C18 column and acetonitrile/water (0.1% formic acid) gradient is standard for quantification. For enhanced sensitivity, LC-MS/MS with electrospray ionization (negative mode) achieves detection limits of 0.1 ng/mL, critical for pharmacokinetic studies. Metabolites (e.g., dephosphorylated forms) require tandem mass spectrometry for differentiation .

Q. Table 2: Optimized HPLC Parameters

| Column | Mobile Phase | Flow Rate | Detection | LOD |

|---|---|---|---|---|

| C18 (5 μm) | ACN/Water + 0.1% FA | 1.0 mL/min | UV 240 nm | 50 ng/mL |

| HILIC (3 μm) | ACN/Ammonium formate | 0.8 mL/min | MS/MS (ESI⁻) | 0.1 ng/mL |

| Adapted from . |

Advanced: How can contradictions in metabolic half-life data across in vitro models be resolved?

Answer:

Discrepancies often arise from tissue-specific esterase isoforms. A tiered approach is recommended:

Use species-specific hepatocytes or recombinant human carboxylesterases.

Monitor phosphate cleavage via ³¹P-NMR to track enzymatic activation.

Employ physiological buffers (e.g., pH 7.4 for plasma vs. 6.8 for ocular tissue).

Parallel in vivo microdialysis studies can validate in vitro findings .

Advanced: What synthetic strategies optimize regioselective fluorination and minimize diastereomers?

Answer:

- 6α-Fluorination: Use bulky protecting groups (e.g., tert-butyldimethylsilyl ethers) at C11 and C17 to direct electrophilic fluorination.

- 9-Fluorination: Apply the Balz-Schiemann reaction under pH 4.5–5.0 for >95% regioselectivity.

- Purification: Chiral HPLC (Chiralpak AD-H column, hexane/ethanol) separates diastereomers. Computational reaction modeling (DFT) predicts steric hindrance effects .

Advanced: How to address conflicting transactivation vs. transrepression activity in different cell lines?

Answer:

- Assay Design: Use dual-luciferase reporters for GR-mediated GRE activation and NF-κB repression.

- Cell Models: Compare A549 (epithelial), HeLa (cervical), and primary macrophages.

- Controls: Include siRNA knockdown of endogenous GR and reference standards (dexamethasone for agonism, RU486 for antagonism).

- Analysis: Apply mixed-effects models to account for inter-experiment variability .

Advanced: What computational tools predict the compound’s interaction with GR isoforms?

Answer:

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor interactions. Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.